1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine
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Overview
Description
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl groups and connected via a methanamine linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-dimethyl-1H-pyrazole with an appropriate alkyl halide to introduce the propyl group. This is followed by the formation of the methanamine linker through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting any carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or microbial infections.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
Uniqueness
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its dual pyrazole structure and specific substitution pattern. This configuration imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H24ClN5 |
---|---|
Molecular Weight |
297.83 g/mol |
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H23N5.ClH/c1-5-6-19-10-13(12(3)17-19)8-15-9-14-7-11(2)16-18(14)4;/h7,10,15H,5-6,8-9H2,1-4H3;1H |
InChI Key |
LWPFWWXLXJLMQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2=CC(=NN2C)C.Cl |
Origin of Product |
United States |
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